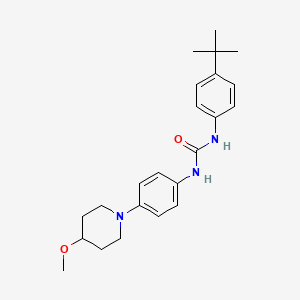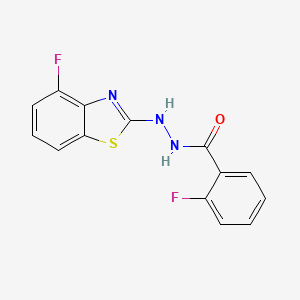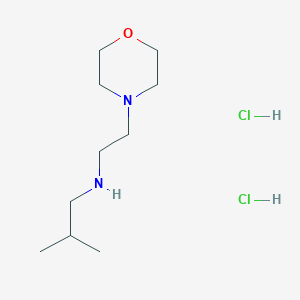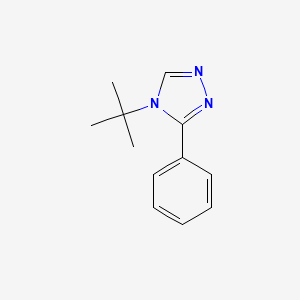
1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) signaling pathways, which are known to play a critical role in the development and progression of cancer and autoimmune diseases. By inhibiting these pathways, this compound can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity and potency in inhibiting BTK and ITK, with minimal off-target effects. The compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability and favorable tissue distribution. In preclinical studies, this compound has been well-tolerated and shown to have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is its high selectivity and potency in inhibiting BTK and ITK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, the compound is still in the early stages of clinical development, and more research is needed to fully understand its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the development of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, including the evaluation of its efficacy in combination with other cancer therapies, the optimization of dosing regimens, and the exploration of its potential for the treatment of other diseases beyond cancer and autoimmune disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea involves several steps, including the reaction of 4-tert-butylphenyl isocyanate with 4-(4-methoxypiperidin-1-yl)aniline to form the intermediate compound, which is then treated with urea to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea has been evaluated in various preclinical studies for its efficacy in treating different types of cancers, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,3)17-5-7-18(8-6-17)24-22(27)25-19-9-11-20(12-10-19)26-15-13-21(28-4)14-16-26/h5-12,21H,13-16H2,1-4H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNUDQVVAODULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2791357.png)


![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one](/img/structure/B2791363.png)
![(E)-N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2791365.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2791366.png)




![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2791378.png)